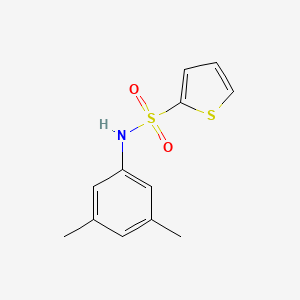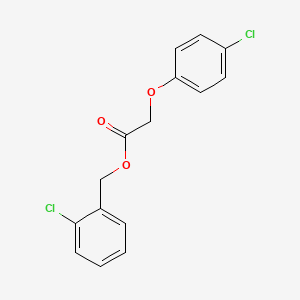![molecular formula C18H13F3N2O2 B5673987 2-cyano-3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5673987.png)
2-cyano-3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Cyano-3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide and related compounds often involves condensation reactions under specific conditions. For instance, a related compound, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, was synthesized with a high yield from the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol under basic conditions (Kariuki et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds in this class is often determined using techniques such as NMR spectroscopy and single-crystal X-ray diffraction, providing detailed insights into their atomic arrangement and bond characteristics. The structural analysis is crucial for understanding the compound's chemical behavior and interactions (Kariuki et al., 2022).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, influenced by their functional groups and molecular structure. For example, the presence of the cyano and acrylamide groups can lead to specific reactivity patterns, such as nucleophilic addition or polymerization reactions, contributing to their utility in different chemical syntheses and applications.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are influenced by the compound's molecular structure. For example, variations in the stacking mode of similar 3-aryl-2-cyano acrylamide derivatives can lead to different optical properties due to their distinct face-to-face stacking mode (Qing‐bao Song et al., 2015).
Propriétés
IUPAC Name |
(E)-2-cyano-3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c1-25-14-8-6-12(7-9-14)10-13(11-22)17(24)23-16-5-3-2-4-15(16)18(19,20)21/h2-10H,1H3,(H,23,24)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAGQGTZDTWLPW-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylacetamide](/img/structure/B5673905.png)
![9-{[2-(methylthio)pyridin-3-yl]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5673906.png)

![2-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5673918.png)
![2-{3-[4-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-4,5-dimethyl-1H-benzimidazole](/img/structure/B5673924.png)

![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-1-benzofuran-5-carboxamide](/img/structure/B5673946.png)

![1-methyl-2-oxo-8-[2-(trifluoromethyl)benzyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5673953.png)
![3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5673963.png)

![4-[(4-bromo-2-fluorophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5673965.png)
![2-(4-methoxyphenyl)-N-{[1-(pyridazin-4-ylcarbonyl)piperidin-3-yl]methyl}acetamide](/img/structure/B5673972.png)
![1-(cyclopentylcarbonyl)-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5673976.png)